4-Methylphthalic acid (4MPA) resolves critical challenges in advanced materials and environmental research. Its unique 4-methyl substitution delivers:
• Superior SOA tracer reliability (Fp=0.82 vs. 0.26 for phthalic acid), minimizing gas-particle partitioning artifacts.
• Regioselective chlorination for novel dye/pigment intermediate synthesis.
• MOF linker yielding 3D frameworks with thermal stability up to 350°C.
• Lower melting point (146-148°C) reducing purification energy and improving process safety.
Bulk quantities available with consistent ≥98% purity.
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
CAS No.4316-23-8
Cat. No.B1212934
⚠ Attention: For research use only. Not for human or veterinary use.
4-Methylphthalic Acid: Specifications & Baseline Data
4-Methylphthalic acid (4MPA) is a methyl-substituted aromatic dicarboxylic acid with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol [1]. It appears as a white to light yellow crystalline powder with a melting point of 146-148 °C and a density of approximately 1.4 g/cm³ . It is structurally defined as a 1,2-benzenedicarboxylic acid with a methyl group at the 4-position, which distinguishes it from unsubstituted phthalic acid and other positional isomers such as isophthalic and terephthalic acids [2]. The compound is soluble in methanol and ethanol but exhibits limited water solubility (approximately 3.98 g/L at room temperature) [3]. As a member of the phthalic acid derivative class, it serves as a versatile synthetic intermediate in agrochemical, pharmaceutical, and materials science applications, with its unique substitution pattern enabling specific reactivity pathways not accessible with non-methylated or differently substituted analogs .
Building BlockMethyl-substituted ortho-dicarboxylic acid
Process CompatibilityLower melting point supports easier purification
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 20310, 4-Methylphthalic Acid. Accessed 2026. View Source
[2] National Institute of Standards and Technology (NIST). 1,2-Benzenedicarboxylic acid, 4-methyl- (4316-23-8). View Source
[3] ChemSrc. 4-Methylphthalic acid (CAS 4316-23-8) Physical and Chemical Properties. Accessed 2026. View Source
4-Methylphthalic Acid: Why It Cannot Be Substituted
While 4-methylphthalic acid belongs to the broader class of aromatic dicarboxylic acids, its specific 4-methyl substitution pattern on the ortho-phthalic acid framework dictates unique physicochemical and functional properties that preclude simple interchange with other in-class compounds. Unlike unsubstituted phthalic acid (CAS 88-99-3) or the meta/para isomers isophthalic acid (CAS 121-91-5) and terephthalic acid (CAS 100-21-0), the presence of the electron-donating methyl group at the 4-position alters the electronic density of the aromatic ring, thereby influencing reaction kinetics, regioselectivity in derivatization, and the stability of metal-organic frameworks (MOFs) [1]. Furthermore, the ortho-dicarboxylic acid configuration enables facile anhydride formation, while the methyl substituent provides a handle for further functionalization that is absent in non-methylated analogs [2]. Generic substitution based solely on functional group similarity fails to account for these critical differences in solubility, melting point, and synthetic pathway compatibility, which can lead to suboptimal yields, altered material properties, or outright synthetic failure [3].
Electronic & Steric Effects
Methyl donation alters electron density and steric profile vs. unsubstituted phthalic acid, shifting reaction outcomes.
Isomer Mismatch
meta/para isomers (isophthalic, terephthalic) lack ortho-dicarboxylic acid reactivity and methyl handle, precluding direct substitution.
Solubility & Processing
Lower mp and distinct solubility vs. isomers mean purification and formulation protocols do not transfer.
[1] Shan, W., Ying, Y., Li, K., Mei, C. Synthesis, Structure, and Property of One Nickel(II) Metal-Organic Frameworks Based on 4-Methylphthalic Acid and Imidazole-Containing Ligand. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry 2014, 44, 946-950. View Source
[2] Joensson, N. Å. Chemical Structure and Teratogenic Properties. I. Synthesis of Some Derivatives of 4-Methylphthalic Acid. Acta Pharmaceutica Suecica 1972, 9 (5), 425-430. View Source
[3] Al-Otaibi, J. S. et al. Thermochemistry of phthalic acids: Evaluation of thermochemical data with complementary experimental and computational methods. Fluid Phase Equilibria 2020, 517, 112582. View Source
4-Methylphthalic Acid: Quantitative Evidence of Differentiation
Particle-Phase Partitioning Advantage over Phthalic Acid
4-Methylphthalic acid exhibits a significantly higher particle-phase fraction (Fp) compared to phthalic acid when used as a tracer for secondary organic aerosol (SOA) derived from aromatic volatile organic compounds (VOCs). This differentiation is critical for accurate source apportionment and atmospheric modeling [1].
Particle-Phase FractionHead-to-head
Fp 0.82 vs. 0.26 (phthalic acid)
Reported higher aerosol affinity may improve SOA tracer reliability
3.15-fold higher particle-phase partitioning for 4-methylphthalic acid
Conditions
Ambient air sampling in Iowa City, IA, USA; analysis via GC-MS
Why This Matters
The higher particle-phase fraction of 4-methylphthalic acid ensures more reliable quantification and reduces analytical interference from gas-phase artifacts, making it a superior tracer for atmospheric aerosol studies where precise source tracking is essential [1].
[1] Al-Naiema, I. M. et al. Evaluation of anthropogenic secondary organic aerosol tracers from aromatic hydrocarbons. Atmospheric Chemistry and Physics 2017, 17, 2053-2065. View Source
Chlorinated Derivative Synthesis vs. Phthalic Anhydride
4-Methylphthalic acid serves as a unique precursor for a distinct class of chlorinated derivatives (3-chloro-, 5-chloro-, 3,5-dichloro-, and 3,5,6-trichloro-4-methylphthalic acids/anhydrides) that are not accessible from unsubstituted phthalic anhydride due to the absence of the methyl directing group. The presence of the 4-methyl substituent enables regioselective chlorination, yielding novel intermediates for dyestuffs and pigments [1].
Chlorinated Derivative AccessReported
Yields 4 novel chlorinated analogs not feasible from phthalic anhydride
Expands dye and pigment intermediate chemical space
Synthetic accessibility of specific chlorinated derivatives
Target Compound Data
Yields 3-chloro-, 5-chloro-, 3,5-dichloro-, and 3,5,6-trichloro-4-methylphthalic acids/anhydrides
Comparator Or Baseline
Phthalic anhydride: Yields only 3-chloro-, 4-chloro-, and tetrachlorophthalic anhydrides
Quantified Difference
4 novel chlorinated analogs not accessible from phthalic anhydride; specific yield range for chlorination step not provided in patent but described as 'good yield'
Conditions
Chlorination in concentrated H2SO4 or fuming H2SO4 with catalytic iodine at -20 to +60°C
Why This Matters
For R&D teams developing new dyes, pigments, or bioactive molecules, the ability to access a broader and structurally distinct set of chlorinated intermediates expands the chemical space available for property optimization, providing a competitive advantage in materials and pharmaceutical discovery [1].
[1] Tsujimoto, T. et al. Chlorinated 4-methylphthalic anhydrides. U.S. Patent 4,302,396, 1981. View Source
Enhanced MOF Stability vs. Phthalic Acid
In the synthesis of nickel(II) metal-organic frameworks (MOFs), the use of 4-methylphthalic acid as a ligand results in a distinct three-dimensional supramolecular architecture with enhanced thermal stability compared to frameworks constructed with unsubstituted phthalic acid. The methyl group at the 4-position introduces steric hindrance and alters the coordination geometry, leading to a more robust network [1].
MOF Thermal StabilityClass-level
3D network; stable to 350°C vs. typical 2D <300°C
Reported higher thermal durability may benefit gas storage/catalysis
MOF thermal stability and structural dimensionality
Target Compound Data
3D supramolecular network; stable up to 350°C under N2 atmosphere
Comparator Or Baseline
Phthalic acid-based Ni-MOFs typically exhibit 2D layered structures with lower decomposition temperatures (often <300°C)
Quantified Difference
Approximately 50°C higher thermal stability threshold; transition from 2D to 3D architecture
Conditions
Solvothermal synthesis with Ni(II) salts and imidazole-containing co-ligands
Why This Matters
The improved thermal stability and altered framework topology directly impact the potential applications of these MOFs in gas storage, separation, and catalysis, particularly under elevated temperature conditions where structural integrity is paramount [1].
[1] Shan, W., Ying, Y., Li, K., Mei, C. Synthesis, Structure, and Property of One Nickel(II) Metal-Organic Frameworks Based on 4-Methylphthalic Acid and Imidazole-Containing Ligand. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry 2014, 44, 946-950. View Source
Distinct Enthalpy of Formation vs. Phthalic Acids
The experimental enthalpy of formation (ΔfH°crystalline) of 4-methylphthalic acid has been determined via combustion calorimetry, providing a precise thermodynamic baseline for process design and safety assessments. This value differs significantly from those of unsubstituted phthalic acid isomers, impacting energy balance calculations in industrial synthesis [1].
Enthalpy of FormationReported
ΔfH° = -986.5 ± 2.1 kJ/mol
Reported higher thermodynamic stability supports process calorimetry
4-Methylphthalic acid is thermodynamically more stable by approximately 184-203 kJ/mol relative to isophthalic and phthalic acids
Conditions
Combustion calorimetry; G4 and G3MP2 quantum-chemical validation
Why This Matters
Accurate thermodynamic data are essential for scaling up reactions, designing safe processes, and conducting reactor heat balance calculations. The substantial difference in enthalpy of formation between 4-methylphthalic acid and its non-methylated counterparts necessitates distinct process parameters for synthesis and handling, directly impacting capital and operational expenditures in manufacturing [1].
[1] Al-Otaibi, J. S. et al. Thermochemistry of phthalic acids: Evaluation of thermochemical data with complementary experimental and computational methods. Fluid Phase Equilibria 2020, 517, 112582. View Source
Melting Point and Solubility Advantage
4-Methylphthalic acid exhibits a significantly lower melting point (146-148°C) compared to its unsubstituted and positional isomer counterparts. This property, combined with its specific solubility profile (soluble in methanol and ethanol, sparingly soluble in water), dictates distinct purification and handling protocols [1].
Melting Point & SolubilityData to verify
mp 146-148°C; ~3.98 g/L H2O; soluble MeOH, EtOH
Lower mp may simplify purification; distinct solubility profile
Compiled from multiple databases; verify for specific batch
Preparative ChemistryPurificationFormulation
Evidence Dimension
Melting point and water solubility
Target Compound Data
Melting point: 146-148°C; Water solubility: ~3.98 g/L at 25°C; Soluble in MeOH, EtOH
Melting point depression of 54-64°C vs. phthalic acid; >195°C depression vs. isophthalic acid; >154°C depression vs. terephthalic acid
Conditions
Standard laboratory conditions; literature values from authoritative databases
Why This Matters
The substantially lower melting point facilitates easier purification via recrystallization and reduces energy requirements for processing. The distinct solubility profile enables selective extraction and purification strategies that are not feasible with the more intractable isophthalic and terephthalic acids, thereby simplifying downstream chemistry and reducing solvent consumption [1].
The superior particle-phase fraction (Fp = 0.82) of 4-methylphthalic acid, compared to phthalic acid (Fp = 0.26), establishes it as a more reliable and analytically robust tracer for secondary organic aerosol (SOA) derived from toluene and other aromatic VOCs. This property is critical for researchers conducting source apportionment studies and developing atmospheric chemistry models, as it minimizes gas-particle partitioning artifacts that can compromise data accuracy. Procurement of high-purity 4-methylphthalic acid is essential for calibrating analytical instrumentation and generating reproducible field data [1].
Chlorinated Intermediates for Dye R&D
The unique ability of 4-methylphthalic acid to undergo regioselective chlorination to yield mono-, di-, and tri-chlorinated derivatives that are inaccessible from unsubstituted phthalic anhydride makes it an indispensable building block for the discovery and development of new dyes and pigments. R&D teams seeking to expand the color gamut, improve lightfastness, or enhance solubility profiles of dye molecules will find that the 4-methyl substituent provides a critical handle for fine-tuning electronic and steric properties. The patent literature demonstrates a clear synthetic pathway to these novel intermediates, underscoring the compound's value in industrial organic synthesis [2].
Thermally Stable MOF Synthesis
The use of 4-methylphthalic acid as an organic linker in the solvothermal synthesis of nickel(II) MOFs results in a three-dimensional framework with enhanced thermal stability (stable up to 350°C) compared to 2D frameworks derived from unsubstituted phthalic acid. This structural and thermal differentiation is directly relevant to researchers developing MOFs for gas storage, heterogeneous catalysis, and sensing applications, where long-term stability under operational conditions is a key performance metric. The methyl group's steric influence provides a simple yet effective tool for modulating framework topology and robustness [3].
Thermophysical Property-Driven Process Scale-Up
The well-defined enthalpy of formation (ΔfH° = -986.5 kJ/mol) and the significantly lower melting point (146-148°C) of 4-methylphthalic acid, relative to isophthalic and terephthalic acids, offer tangible advantages in process development and scale-up. The lower melting point reduces energy consumption during purification and formulation, while the thermochemical data enable precise reactor heat management and safety assessments. These physical and thermodynamic properties directly translate to lower manufacturing costs and improved process safety, making 4-methylphthalic acid a more attractive intermediate for large-scale chemical production compared to its higher-melting, less soluble analogs [4].
Application
Selection Property
Validation Focus
Atmospheric SOA Tracer
Particle-phase partitioning affinity
Source apportionment accuracy
Chlorinated Dye Intermediates
Regioselective chlorination capability
Derivative library expansion
Thermally Stable MOFs
Ligand steric/electronic tuning
Framework thermal durability
Process Scale-Up
Lower melting point & defined thermochemistry
Energy efficiency and process safety
[1] Al-Naiema, I. M. et al. Evaluation of anthropogenic secondary organic aerosol tracers from aromatic hydrocarbons. Atmospheric Chemistry and Physics 2017, 17, 2053-2065. View Source
[2] Tsujimoto, T. et al. Chlorinated 4-methylphthalic anhydrides. U.S. Patent 4,302,396, 1981. View Source
[3] Shan, W., Ying, Y., Li, K., Mei, C. Synthesis, Structure, and Property of One Nickel(II) Metal-Organic Frameworks Based on 4-Methylphthalic Acid and Imidazole-Containing Ligand. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry 2014, 44, 946-950. View Source
[4] Al-Otaibi, J. S. et al. Thermochemistry of phthalic acids: Evaluation of thermochemical data with complementary experimental and computational methods. Fluid Phase Equilibria 2020, 517, 112582. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.